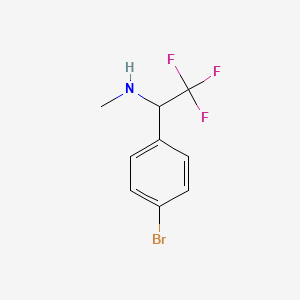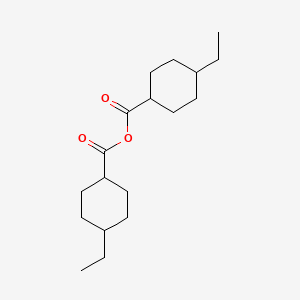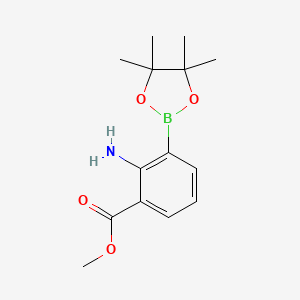
n-(2-Aminoethyl)-5-fluoroisoquinolin-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Aminoethyl)-5-fluoroisoquinolin-1-amine: is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The presence of the aminoethyl group and the fluorine atom in the isoquinoline ring makes this compound unique and potentially useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Aminoethyl)-5-fluoroisoquinolin-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-fluoroisoquinoline.
Amination: The 5-fluoroisoquinoline undergoes a nucleophilic substitution reaction with 2-bromoethylamine to introduce the aminoethyl group.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated purification systems.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the isoquinoline ring or the aminoethyl group, resulting in the formation of reduced derivatives.
Substitution: The fluorine atom in the isoquinoline ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed:
Oxidation: Formation of N-(2-aminoethyl)-5-fluoroisoquinolin-1-oxide.
Reduction: Formation of N-(2-aminoethyl)-5-fluoroisoquinolin-1-amine derivatives with reduced functional groups.
Substitution: Formation of substituted isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry for the preparation of metal complexes.
Biology:
- Investigated for its potential as a fluorescent probe due to the presence of the fluorine atom.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
- Evaluated for its biological activity, including antimicrobial and anticancer properties.
Industry:
- Utilized in the development of advanced materials, including polymers and nanomaterials.
- Employed in the production of specialty chemicals and fine chemicals.
Wirkmechanismus
The mechanism of action of N-(2-Aminoethyl)-5-fluoroisoquinolin-1-amine involves its interaction with specific molecular targets. The aminoethyl group allows the compound to form hydrogen bonds and electrostatic interactions with biological molecules. The fluorine atom can enhance the compound’s lipophilicity and membrane permeability, facilitating its entry into cells. Once inside the cell, the compound can interact with enzymes, receptors, or nucleic acids, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane
- N-(2-Aminoethyl)-1-aziridineethanamine
- N-(2-Aminoethyl)glycine
Comparison:
- N-(2-Aminoethyl)-5-fluoroisoquinolin-1-amine is unique due to the presence of the fluorine atom in the isoquinoline ring, which can significantly influence its chemical and biological properties.
- Compared to N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane , the isoquinoline derivative may exhibit different reactivity and applications due to the aromatic ring structure.
- N-(2-Aminoethyl)-1-aziridineethanamine and N-(2-Aminoethyl)glycine have different core structures, leading to variations in their chemical behavior and potential uses.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C11H12FN3 |
|---|---|
Molekulargewicht |
205.23 g/mol |
IUPAC-Name |
N'-(5-fluoroisoquinolin-1-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C11H12FN3/c12-10-3-1-2-9-8(10)4-6-14-11(9)15-7-5-13/h1-4,6H,5,7,13H2,(H,14,15) |
InChI-Schlüssel |
CBWCLRPZKVODCI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CN=C2NCCN)C(=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-N-(4-methoxy-phenyl)-N-[(4-methoxy-phenylcarbamoyl)-methyl]-acetamide](/img/structure/B12851681.png)
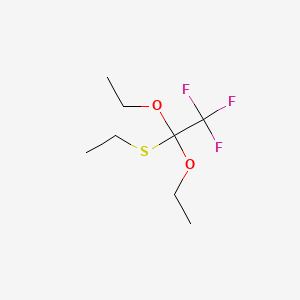


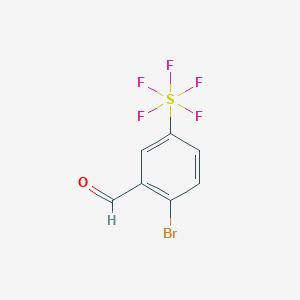
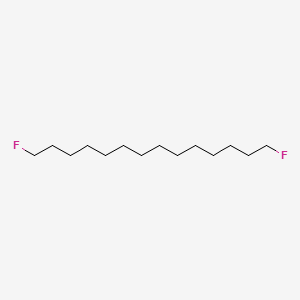

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethoxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid](/img/structure/B12851729.png)
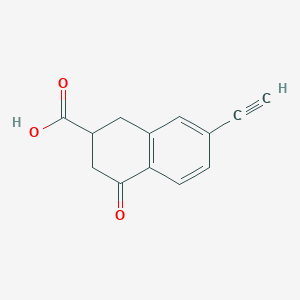
![4-[3-[3-Carboxy-5-hydroxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-YL]allylidene]-4,5-dihydro-5-oxo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B12851744.png)
![(Z)-but-2-enedioic acid;4-(3-chloro-8-fluoro-2,10a-dihydro-1H-benzo[c][1,5]benzoxathiepin-1-yl)-1-methylpiperidine](/img/structure/B12851752.png)
